molecular formula C15H11FN2O B1302164 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727652-06-4

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1302164
M. Wt: 254.26 g/mol
InChI Key: BJJBRIIUAKQDHD-UHFFFAOYSA-N
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Description

The compound 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core, which is a fused two-ring system combining imidazole and pyridine rings. The presence of a fluorophenyl group and a carbaldehyde functional group suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including cyclocondensation and formylation. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines is achieved through a microwave-assisted process involving cyclocondensation of β-enaminones with NH-3-aminopyrazoles, followed by formylation with Vilsmeyer-Haack reagent . Although the exact synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using both experimental and theoretical methods. For example, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, which were in agreement with experimental infrared bands . Such studies provide insights into the vibrational frequencies, molecular stability, and charge distribution, which are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic aldehydes can lead to the formation of novel functional fluorophores, as demonstrated by the use of N-heteroaryl aldehydes as intermediates . The presence of the carbaldehyde group in 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde suggests that it could undergo similar reactions, potentially leading to the synthesis of new fluorescent compounds or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the presence of a fluorine atom can affect the molecule's electrostatic potential, making certain regions more susceptible to electrophilic or nucleophilic attack . The photophysical properties, such as fluorescence intensity and quantum yields, are also determined by the molecular structure, as seen in the case of pyrazolo[1,5-a]pyrimidines . The analysis of these properties is essential for the development of compounds for optical applications or as biological probes.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-6-7-18-13(9-19)15(17-14(18)8-10)11-2-4-12(16)5-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJBRIIUAKQDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

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